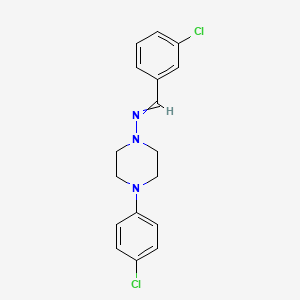
N-(3-chlorobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine, commonly known as Trazodone, is a psychoactive drug that belongs to the class of serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone is primarily used as an antidepressant and has also been found to be effective in treating anxiety disorders, insomnia, and chronic pain. In
作用机制
Trazodone acts as an antagonist at serotonin 2A and 2C receptors and as an inhibitor of serotonin reuptake. This leads to an increase in the concentration of serotonin in the synaptic cleft, which is associated with an improvement in mood and reduction in anxiety.
Biochemical and Physiological Effects:
Trazodone has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. Trazodone also modulates the activity of several neurotransmitter systems, including the cholinergic, histaminergic, and adrenergic systems. Additionally, Trazodone has been found to have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
Trazodone has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its antidepressant and anxiolytic properties. Trazodone is also relatively safe and has a low risk of abuse. However, Trazodone has several limitations for use in lab experiments. It has a complex pharmacokinetic profile, which can make it difficult to interpret results. Additionally, Trazodone has several potential side effects, including sedation, dizziness, and nausea.
未来方向
There are several future directions for research on Trazodone. One area of research is the development of new formulations of Trazodone that have improved pharmacokinetic properties. Another area of research is the investigation of the potential use of Trazodone in the treatment of other psychiatric and neurological disorders, such as schizophrenia and Alzheimer's disease. Additionally, there is a need for further research on the long-term effects of Trazodone use and its potential for abuse.
Conclusion:
Trazodone is a psychoactive drug that has been extensively studied for its antidepressant and anxiolytic properties. Its mechanism of action involves the inhibition of serotonin reuptake and antagonism of serotonin receptors. Trazodone has several biochemical and physiological effects and has several advantages for use in lab experiments. However, it also has several limitations, including a complex pharmacokinetic profile and potential side effects. There are several future directions for research on Trazodone, including the development of new formulations and investigation of its potential use in the treatment of other disorders.
合成方法
Trazodone can be synthesized through a multistep process that involves the reaction of 3-chlorobenzaldehyde with 4-chlorophenylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain Trazodone as a hydrochloride salt.
科学研究应用
Trazodone has been extensively studied for its antidepressant and anxiolytic properties. It has also been found to be effective in treating insomnia and chronic pain. Trazodone's mechanism of action involves the inhibition of serotonin reuptake and antagonism of serotonin receptors. This leads to an increase in serotonin levels in the brain, which is associated with an improvement in mood and reduction in anxiety.
属性
IUPAC Name |
1-(3-chlorophenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3/c18-15-4-6-17(7-5-15)21-8-10-22(11-9-21)20-13-14-2-1-3-16(19)12-14/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRLXXMKQPJRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6102605.png)
![N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]glycine](/img/structure/B6102613.png)
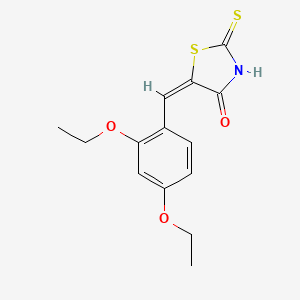
![2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-(4-methoxybenzyl)-2-oxoacetamide](/img/structure/B6102627.png)

![5-(3-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6102632.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B6102637.png)
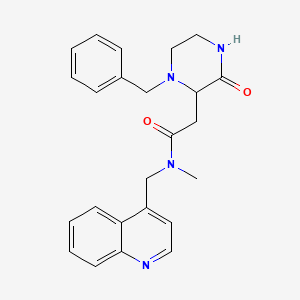
![N-1,3-benzodioxol-5-yl-7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B6102657.png)
![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6102661.png)
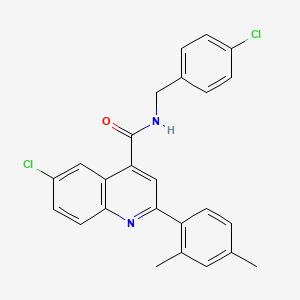
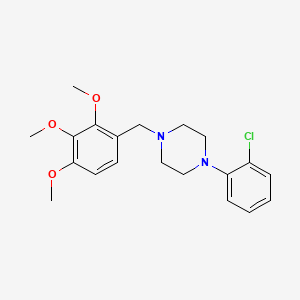
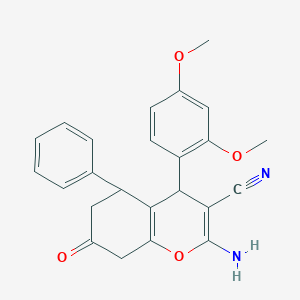
![N,N-dimethyl-3-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B6102690.png)